
4-Oxo-4-phenylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-phenylbut-2-enal is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a phenyl group attached to a butenal backbone, with a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxo-4-phenylbutanoic acid.
Reduction: 4-Hydroxy-4-phenylbut-2-enal.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Oxo-4-phenylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in developing new antibacterial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-phenylbut-2-enal involves its interaction with specific enzymes and molecular targets. For example, it forms CoA adducts that inhibit the enzyme MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Hydroxy-4-phenylbut-2-enal
- 4-Oxo-4-chlorophenylbut-2-enal
Uniqueness
4-Oxo-4-phenylbut-2-enal is unique due to its specific structure, which allows it to form stable CoA adducts that are potent inhibitors of acyl-CoA binding enzymes . This property distinguishes it from other similar compounds and makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
127921-80-6 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-oxo-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
YJXXWALABNEMPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


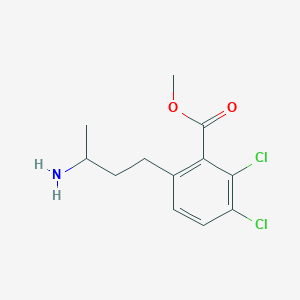
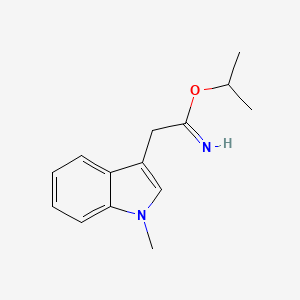

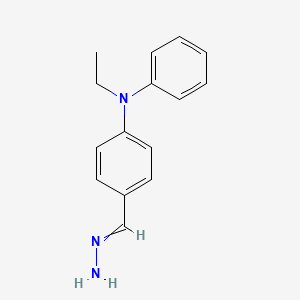
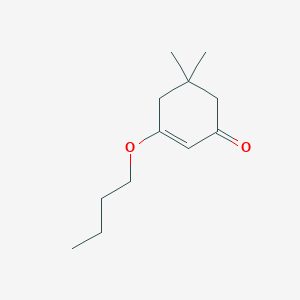

![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)

![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

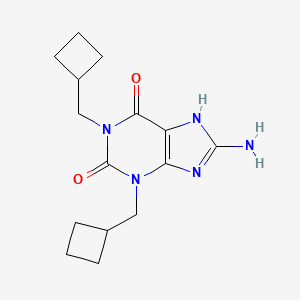
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
